molecular formula C12H15N3O2 B7605550 2-(5-methoxy-1H-indol-3-yl)ethylurea

2-(5-methoxy-1H-indol-3-yl)ethylurea

Cat. No.: B7605550
M. Wt: 233.27 g/mol
InChI Key: BWYXKGUCRNDMFB-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-3-yl)ethylurea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole moiety substituted with a methoxy group at the 5-position and an ethylurea group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Scientific Research Applications

2-(5-methoxy-1H-indol-3-yl)ethylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes, owing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-3-yl)ethylurea typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which can be obtained through the methylation of indole using methanol and a suitable catalyst.

    Functional Group Introduction: The 5-methoxyindole is then subjected to a reaction with ethyl isocyanate to introduce the ethylurea group at the 3-position of the indole ring. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-3-yl)ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)ethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-methyl-1H-indole-3-yl)acetic acid: Another indole derivative with a methoxy group at the 5-position and an acetic acid group at the 3-position.

    2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine: An indole derivative with a methoxy group at the 5-position and a dimethylethanamine group at the 3-position.

Uniqueness

2-(5-methoxy-1H-indol-3-yl)ethylurea is unique due to the presence of the ethylurea group, which imparts distinct chemical and biological properties compared to other similar indole derivatives. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-9-2-3-11-10(6-9)8(7-15-11)4-5-14-12(13)16/h2-3,6-7,15H,4-5H2,1H3,(H3,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYXKGUCRNDMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.